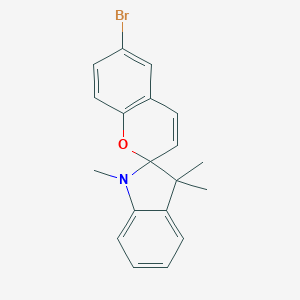

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

Overview

Description

1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran, also known as 6-bromo-1’,3’,3’-trimethylspiro (2H-chromene-2,2’-indoline), is a chemical compound with the molecular formula C19H18BrNO . It has a molecular weight of 356.26 .

Molecular Structure Analysis

The compound undergoes structural isomerization during photochromism, which involves photo-induced geometrical isomerizations and photo-induced ring-opening and -closure reactions .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is white to light yellow to light orange in color .Scientific Research Applications

Photochromic Material Development

1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran: is a photochromic compound that changes color upon exposure to light. This property is utilized in the development of smart lenses that adjust their tint based on light intensity, providing applications in eyewear and windows that can automatically filter sunlight .

Information Storage

Due to its reversible photo-switching ability, this compound is researched for use in optical data storage systems. It can help in developing high-density storage devices where data is written and read by light, enhancing storage capacity and speed .

Molecular Switches

The reversible structural changes of 1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran under different light conditions make it a candidate for molecular switches. These switches can control biological processes or chemical reactions in nanotechnology and molecular electronics .

UV Detection and Sensors

The compound’s sensitivity to UV light allows it to be used in sensors that detect UV radiation. Such sensors have applications in environmental monitoring, detecting UV leaks in industrial processes, and assessing sunscreen efficacy .

Anti-Counterfeiting Measures

The unique photochromic signature of 1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran can be incorporated into documents or currency as a security feature. It provides a method for authentication that is difficult to replicate without the specific compound .

Therapeutic Research

Research into the biological activities of photochromic compounds like 1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran may lead to therapeutic applications. For instance, they could be used to develop drugs that are activated by light, offering targeted treatments with reduced side effects .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known to be a photochromic compound , which means it changes its color when exposed to light. This suggests that its targets could be light-sensitive molecules or systems.

Mode of Action

The mode of action of this compound is primarily through its photochromic properties . Upon exposure to light, it undergoes a structural change that alters its absorption spectrum, leading to a visible color change . This light-induced transformation can be reversed by removing the light source .

Result of Action

The primary result of the action of this compound is a change in color upon exposure to light . This property makes it useful in various applications, such as the development of photochromic lenses and molecular switches .

Action Environment

The action of 1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran is highly dependent on the presence of light . Therefore, environmental factors such as light intensity and wavelength can significantly influence its action, efficacy, and stability .

properties

IUPAC Name |

6-bromo-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO/c1-18(2)15-6-4-5-7-16(15)21(3)19(18)11-10-13-12-14(20)8-9-17(13)22-19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDULIJWZMMHIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344143 | |

| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |

CAS RN |

16650-14-9 | |

| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)

![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)

![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)